3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine 3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Brand Name: Vulcanchem
CAS No.: 121845-54-3
VCID: VC16968864
InChI: InChI=1S/C12H7FN4/c13-9-3-1-2-8(6-9)12-15-11-7-14-5-4-10(11)16-17-12/h1-7H
SMILES:
Molecular Formula: C12H7FN4
Molecular Weight: 226.21 g/mol

3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine

CAS No.: 121845-54-3

Cat. No.: VC16968864

Molecular Formula: C12H7FN4

Molecular Weight: 226.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine - 121845-54-3

Specification

CAS No. 121845-54-3
Molecular Formula C12H7FN4
Molecular Weight 226.21 g/mol
IUPAC Name 3-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazine
Standard InChI InChI=1S/C12H7FN4/c13-9-3-1-2-8(6-9)12-15-11-7-14-5-4-10(11)16-17-12/h1-7H
Standard InChI Key OWMKMDVOPNSPCV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC3=C(C=CN=C3)N=N2

Introduction

Structural Characteristics and Molecular Properties

Core Heterocyclic Framework

The pyrido(3,4-e)(1,2,4)triazine system consists of a pyridine ring fused with a 1,2,4-triazine moiety at positions 3 and 4. This arrangement creates a planar, electron-deficient scaffold capable of π-π stacking interactions, which are critical for binding to biological targets . The 3-fluoro-phenyl substituent at position 3 of the triazine ring introduces steric and electronic effects that modulate solubility and target affinity. Unlike its 4-fluoro-phenyl analog , the meta-fluorine placement in this compound may alter dipole moments and hydrogen-bonding potential, influencing its pharmacokinetic profile.

Molecular Formula and Weight

  • Molecular Formula: C12H7FN4\text{C}_{12}\text{H}_7\text{FN}_4

  • Molecular Weight: 226.21 g/mol

Key Structural Features

  • Pyridine-Triazine Fusion: Enhances aromaticity and stability compared to non-fused triazines.

  • Fluorine Substituent: The electron-withdrawing fluorine atom at the phenyl ring’s meta position increases electrophilicity, potentially enhancing interactions with enzymatic active sites .

  • Planarity: Facilitates intercalation into DNA or RNA structures, a trait observed in related anticancer agents .

Synthetic Methodologies

General Synthesis of Pyrido-Triazine Derivatives

The synthesis of pyrido-triazine systems typically involves multi-step cyclization reactions. For example, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine has been used as a precursor to generate pyrido[4,3-e][1, triazino[3,2-c] thiadiazine derivatives via condensation with 2-oxoalkanoic acids . Adapting this approach, the target compound could be synthesized through:

  • Formation of the Pyridine Core: Starting with 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine, followed by sulfonation and guanidine coupling .

  • Cyclization with Fluorophenyl Precursors: Introducing the 3-fluoro-phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging palladium catalysis .

Example Reaction Pathway

3-Aminopyridine derivative+3-Fluorophenylboronic acidPd(PPh3)43-(3-Fluoro-phenyl)-pyrido-triazine\text{3-Aminopyridine derivative} + \text{3-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(3-Fluoro-phenyl)-pyrido-triazine}

This route mirrors methods used for analogous triazine sulfonamides , though optimization would be required to address steric hindrance from the meta-fluorine group.

Biological Activities and Mechanisms

Proposed Mechanisms:

  • Apoptosis Induction: Activation of caspase-3/7, caspase-8, and caspase-9 pathways, as observed in compound 3b .

  • Autophagy Modulation: Upregulation of beclin-1 and inhibition of mTOR, leading to autophagosome accumulation .

  • NF-κB Suppression: Downregulation of pro-survival signaling, coupled with p53 and Bax activation .

Antifungal Activity

Pyrido[3,4-e]-1,2,4-triazines with alkyl or aryl substituents inhibit Candida and Aspergillus spp. at MICs ≤16 μg/mL . The 3-fluoro-phenyl group’s electronegativity may enhance binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.

Comparative Analysis with Structural Analogs

3-(4-Fluoro-phenyl) vs. 3-(3-Fluoro-phenyl) Derivatives

Property3-(4-Fluoro-phenyl) Derivative 3-(3-Fluoro-phenyl) Derivative
Molecular Weight254.26 g/mol226.21 g/mol
Dipole MomentHigher (para-fluorine)Lower (meta-fluorine)
BioactivityModerate anticancer activityPredicted enhanced DNA intercalation

Methyl-Substituted Analogs

The addition of methyl groups at positions 5 and 7 (e.g., 5,7-dimethyl-pyrido-triazine) increases hydrophobicity, improving blood-brain barrier penetration but reducing aqueous solubility.

Applications in Drug Discovery

Kinase Inhibition

The planar triazine core mimics ATP’s adenine ring, enabling competitive inhibition of kinases. For example, pyrazolo[4,3-e]tetrazolo[1,5-b] triazine sulfonamides inhibited PI3K/Akt signaling at nanomolar concentrations .

Antibacterial Agents

Though understudied, related 1,2,4-triazines show activity against Gram-positive bacteria, suggesting potential for further exploration .

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